

Technical Guide: 2-(4-Bromomethyl)phenylpropionic Acid (CAS 111128-12-2)

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Compound of Interest

2-[4-

Compound Name: (Bromomethyl)phenyl]propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromomethyl)phenylpropionic acid, identified by CAS number 111128-12-2, is a halogenated carboxylic acid of significant interest in medicinal and organic chemistry. Its primary role is as a key intermediate in the synthesis of Loxoprofen, a potent non-steroidal anti-inflammatory drug (NSAID).^{[1][2]} This compound is also recognized as an impurity in the final Loxoprofen drug product.^{[3][4][5][6]} This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its pivotal role in pharmaceutical manufacturing. Due to its status as a synthetic intermediate, there is limited publicly available information on its specific biological activities and mechanism of action beyond its relationship to Loxoprofen.

Chemical and Physical Properties

2-(4-Bromomethyl)phenylpropionic acid is a beige to cream-colored crystalline powder.^{[1][7]} It is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).^[7] The presence of both a carboxylic acid

and a reactive bromomethyl group makes it a versatile bifunctional molecule in organic synthesis.

Table 1: Physicochemical Properties of CAS 111128-12-2

Property	Value	Reference
IUPAC Name	2-[4-(bromomethyl)phenyl]propanoic acid	[8]
Synonyms	4-(Bromomethyl)hydratropic acid, BMPPA, Loxoprofen Intermediate, Loxoprofen Impurity 1	[3][8][9]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[1]
Molecular Weight	243.10 g/mol	[8][10]
Melting Point	126-130 °C	[7][10]
Appearance	Beige to cream crystalline powder	[1][7]
SMILES	CC(C1=CC=C(C=C1)CBr)C(=O)O	[8]
InChI	InChI=1S/C10H11BrO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)	[8]

Synthesis Protocols

The synthesis of 2-(4-Bromomethyl)phenylpropionic acid is well-documented in patent literature, primarily focusing on its role as a precursor to Loxoprofen. Below are summaries of common synthetic routes.

Bromomethylation of 2-Phenylpropionic Acid

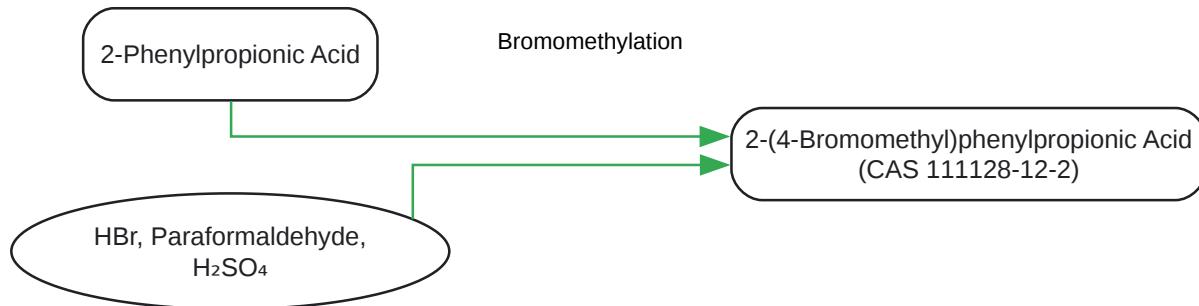
A common method involves the direct bromomethylation of 2-phenylpropionic acid.

Experimental Protocol:

- In a suitable reactor, combine 2-phenylpropionic acid, hydrobromic acid, and paraformaldehyde.
- Initiate stirring and slowly add sulfuric acid dropwise while maintaining the reaction temperature at approximately 20°C.
- After the addition of sulfuric acid is complete, heat the mixture to 60°C and maintain this temperature for 20 hours.
- Following the reaction, separate and wash the acidic water layer until the pH of the aqueous phase is 6.5, yielding the crude 2-(4-bromomethyl)phenylpropionic acid.
- Purify the crude product by recrystallization from xylene.

This protocol is a generalized representation based on patent literature and may require optimization for specific laboratory conditions.

Diagram 1: Synthesis of 2-(4-Bromomethyl)phenylpropionic Acid via Bromomethylation



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Caption: Synthesis of 2-(4-Bromomethyl)phenylpropionic Acid.

Multi-step Synthesis from p-Chloromethylbenzaldehyde

Another documented route involves a multi-step synthesis starting from p-chloromethylbenzaldehyde.

Experimental Protocol:

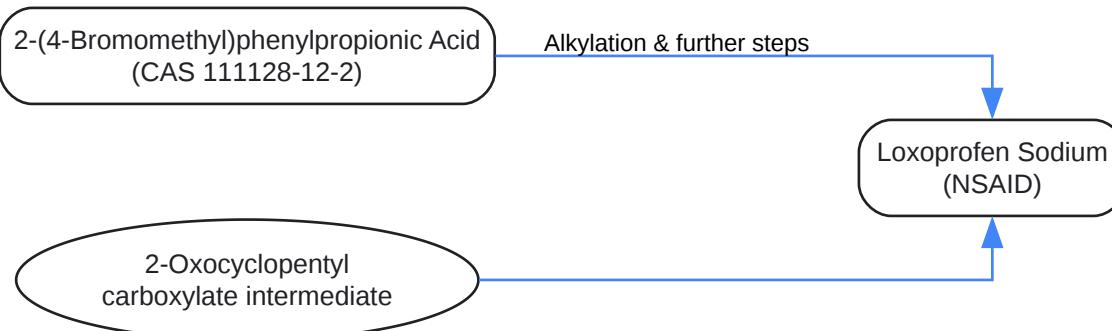
- Preparation of p-methoxymethylbenzaldehyde: Dissolve sodium hydroxide in excess methanol and react with p-chloromethylbenzaldehyde.
- Chloromethylation: React p-methoxymethylbenzaldehyde with concentrated hydrochloric acid in the presence of sulfuric acid to yield p-chloromethyl benzyl ether.
- Cyanation: Perform a nucleophilic substitution on p-chloromethyl benzyl ether with sodium cyanide to produce p-methoxymethylphenylacetonitrile.
- Alkylation: React p-methoxymethylphenylacetonitrile with dimethyl carbonate under high pressure with a catalyst.
- Hydrolysis and Bromination: Hydrolyze the resulting product and subsequently react with hydrobromic acid to obtain the final product, 2-(4-bromomethyl)phenylpropionic acid.[11]

This is a summary of a complex, multi-step synthesis and should be referenced from the original patent for detailed execution.

Role in Loxoprofen Synthesis

The primary and most significant use of 2-(4-Bromomethyl)phenylpropionic acid is as a crucial building block in the synthesis of Loxoprofen sodium, a widely used NSAID.[12] Loxoprofen functions by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation.[13]

Diagram 2: Role of CAS 111128-12-2 in Loxoprofen Synthesis



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Caption: Loxoprofen Synthesis Pathway.

Experimental Protocol for Loxoprofen Synthesis:

- Ring Closure: Dimethyl adipate undergoes a ring-closing reaction in the presence of a base to form a 2-oxocyclopentyl carboxylate intermediate.
- Alkylation: The intermediate is then reacted with 2-(4-bromomethyl)phenylpropionic acid.
- Decarboxylation and Salt Formation: Subsequent decarboxylation and reaction with sodium hydroxide yield Loxoprofen sodium.[12]

Biological Context and Potential Activities

While direct pharmacological studies on 2-(4-Bromomethyl)phenylpropionic acid are scarce, its chemical structure as a phenylpropionic acid derivative places it within a class of compounds known for their anti-inflammatory, analgesic, and potential anticancer activities.[14][15] The parent compound, 2-phenylpropionic acid, is known to be metabolically activated in vivo through the formation of acyl-CoA and acyl glucuronide conjugates, which can lead to covalent binding with proteins.[16][17]

The biological activity of Loxoprofen, the final product derived from this intermediate, is well-established. Loxoprofen is a prodrug that is converted to its active trans-alcohol metabolite in the body.[13] This active form is a non-selective inhibitor of both COX-1 and COX-2 enzymes, leading to the reduction of prostaglandin synthesis.[13][18]

Safety and Handling

2-(4-Bromomethyl)phenylpropionic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9]

Table 2: GHS Hazard Information for CAS 111128-12-2

Hazard Class	Code	Description
Skin Corrosion/Irritation	H314	Causes severe skin burns and eye damage

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[9]
- Handle in a well-ventilated area.[19]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
- Wash hands and any exposed skin thoroughly after handling.[19]
- Store in a dry, cool, and well-ventilated place in a tightly sealed container.[19]

Conclusion

2-(4-Bromomethyl)phenylpropionic acid (CAS 111128-12-2) is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the NSAID Loxoprofen. Its chemical properties, characterized by the presence of both a carboxylic acid and a reactive bromomethyl group, make it a valuable synthon. While direct biological data for this compound is limited, its role as a precursor to a widely used anti-inflammatory drug underscores its importance in drug development. Researchers and chemists working with this compound should be well-versed in its synthesis and adhere to strict safety protocols due to its corrosive nature. Further investigation into the potential biological activities of this intermediate and other related impurities could provide valuable insights into the overall pharmacological and toxicological profile of Loxoprofen.

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